
Ethyldimethyl(octadecyl)ammonium ethyl phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyldimethyl(octadecyl)ammonium ethyl phosphonate is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various industrial and research applications. The compound has the molecular formula C46H101N2O3P and a molecular weight of 761.279501 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyldimethyl(octadecyl)ammonium ethyl phosphonate typically involves the quaternization of dimethyl(octadecyl)amine with ethyl phosphonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as distillation or crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyldimethyl(octadecyl)ammonium ethyl phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while reduction could produce amines or other reduced forms .
Applications De Recherche Scientifique
Ethyldimethyl(octadecyl)ammonium ethyl phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as a component in certain biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of ethyldimethyl(octadecyl)ammonium ethyl phosphonate involves its interaction with cell membranes and other molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane properties and affecting cellular processes. The compound can also interact with proteins and other biomolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with surfactant properties.
Dodecyltrimethylammonium chloride: Similar in structure but with a shorter alkyl chain.
Tetradecyltrimethylammonium bromide: Also a quaternary ammonium compound with a different alkyl chain length.
Uniqueness
Ethyldimethyl(octadecyl)ammonium ethyl phosphonate is unique due to its specific combination of a long alkyl chain and the ethyl phosphonate group. This combination imparts distinct surfactant properties and makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
93963-68-9 |
|---|---|
Formule moléculaire |
C46H101N2O3P |
Poids moléculaire |
761.3 g/mol |
Nom IUPAC |
ethyl-dimethyl-octadecylazanium;ethyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/2C22H48N.C2H7O3P/c2*1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(3,4)6-2;1-2-6(3,4)5/h2*5-22H2,1-4H3;2H2,1H3,(H2,3,4,5)/q2*+1;/p-2 |
Clé InChI |
BQGWAGXAMUXISK-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC.CCCCCCCCCCCCCCCCCC[N+](C)(C)CC.CCP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
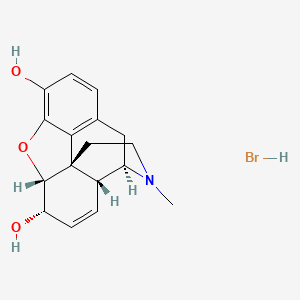
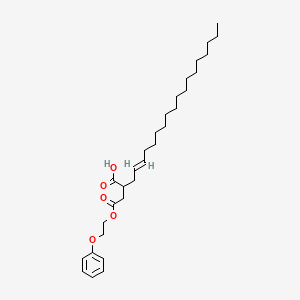
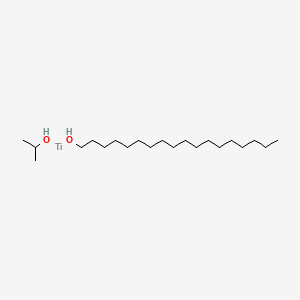
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
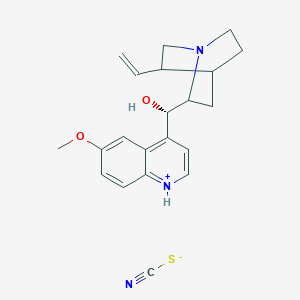
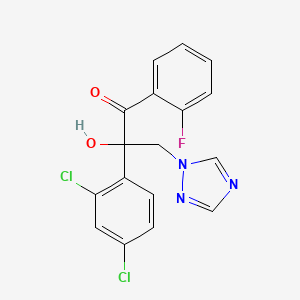
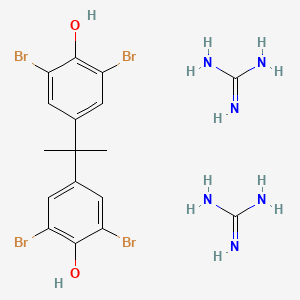
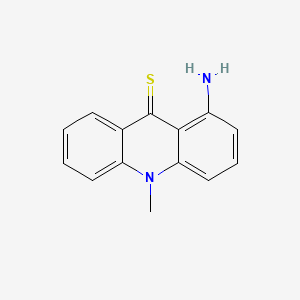

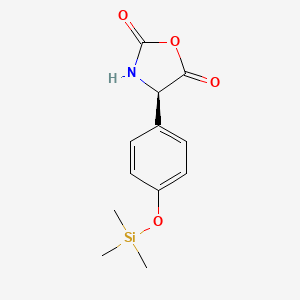
![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)

